Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate
Description
Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate is a fluorinated imidazo[1,2-a]pyridine derivative with the molecular formula C₁₂H₇F₆IN₂O₂ and a molecular weight of 452.10 g/mol . Its structure features an iodine substituent at position 8 and two trifluoromethyl (-CF₃) groups at positions 2 and 6, contributing to its distinct electronic and steric properties. The ethyl carboxylate moiety at position 3 enhances its solubility in organic solvents, making it a versatile intermediate in medicinal and agrochemical synthesis. This compound is cataloged under CAS 330942-05-7 and is noted for >95% purity in commercial listings .
Properties
IUPAC Name |
ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6IN2O2/c1-2-23-10(22)7-8(12(16,17)18)20-9-6(19)3-5(4-21(7)9)11(13,14)15/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZNRFFDIHIHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=C(C=C2I)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate typically follows a multi-step approach:
- Step 1: Construction of the imidazo[1,2-a]pyridine core via oxidative annulation.
- Step 2: Introduction of trifluoromethyl groups at positions 2 and 6.
- Step 3: Selective iodination at position 8.
- Step 4: Formation of the ethyl carboxylate group at position 3.
The key step is the oxidative annulation that forms the bicyclic imidazo[1,2-a]pyridine framework, often promoted by oxidants such as IBX (o-iodoxybenzoic acid) in the presence of N-iodosuccinimide (NIS) as the iodinating agent.
Detailed Procedure from Literature
A representative procedure adapted from the Royal Society of Chemistry supporting information involves the following:
-
- Starting materials: β-keto esters, corresponding amines, and aldehydes.
- Catalyst: Phosphotungstic acid hydrate (PTA) at 2.5 mol%.
- Solvent: Acetonitrile.
- Temperature: 60 °C.
- Reaction time: 24–72 hours for Mannich precursor formation.
Oxidative Annulation and Iodination:
- Use of 1.1 equivalents of IBX and 1.5 equivalents of NIS.
- Reaction time: 0.5 hours in the dark to avoid photodegradation.
- This step converts the Mannich precursors into the bicyclic imidazo[1,2-a]pyridine core with iodination at the 8-position.
-
- Saturated bicarbonate solution quench.
- Extraction with ethyl acetate.
- Washing with brine.
- Drying over anhydrous sodium sulfate.
- Solvent removal under reduced pressure.
- Purification by column chromatography using hexane/ethyl acetate mixtures.
- Final recrystallization from cyclohexane or n-pentane to obtain pure product.
Yield and Physical Data
- Typical yields for the iodinated imidazo[1,2-a]pyridine derivatives range from 61% to 98%, depending on the substrate and reaction conditions.
- The melting point of this compound is reported as 167–168 °C.
- The product is a pale yellow solid, consistent with the literature descriptions.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Mannich Reaction | Amine + Aldehyde + β-keto ester + PTA in MeCN, 60 °C, 24–72 h | Formation of Mannich precursor |
| 2 | Oxidative Annulation & Iodination | IBX (1.1 eq), NIS (1.5 eq), dark, 0.5 h | Formation of bicyclic imidazo[1,2-a]pyridine with iodine at position 8 |
| 3 | Workup & Purification | Bicarbonate quench, EtOAc extraction, column chromatography, recrystallization | Pure this compound |
Research Findings and Notes
- The use of IBX/NIS is crucial for the selective oxidative annulation and iodination, offering a mild and efficient method that avoids harsh conditions and excessive side reactions.
- Phosphotungstic acid hydrate (PTA) acts as an effective catalyst for the Mannich reaction, facilitating the formation of key intermediates.
- The trifluoromethyl substituents are generally introduced via the starting β-keto esters or appropriate precursors, ensuring their presence in the final bicyclic structure.
- The iodination step is regioselective at the 8-position due to the electronic and steric environment of the imidazo[1,2-a]pyridine ring.
- Purification strategies involving column chromatography and recrystallization are essential to achieve high purity, given the complexity of the molecule and potential side products.
Data Table Summary of Key Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₂H₇F₆IN₂O₂ |
| Molecular Weight | 452.09 g/mol |
| Melting Point | 167–168 °C |
| Catalyst | Phosphotungstic acid hydrate (2.5 mol%) |
| Oxidant | IBX (1.1 equivalents) |
| Iodinating Agent | NIS (1.5 equivalents) |
| Solvent | Acetonitrile |
| Reaction Temperature (Mannich) | 60 °C |
| Reaction Time (Mannich) | 24–72 hours |
| Reaction Time (Oxidative Annulation) | 0.5 hours (dark conditions) |
| Yield Range | 61–98% |
| Purification Methods | Column chromatography, recrystallization |
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution: Reagents like potassium carbonate (K2CO3) and copper catalysts are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
Chemical Synthesis
1.1. Building Block for Complex Molecules
This compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions that are essential in organic chemistry.
1.2. Development of Pharmaceuticals
The compound's structure is conducive to modifications that can lead to the development of new pharmaceutical agents. The trifluoromethyl groups enhance lipophilicity and metabolic stability, making it a candidate for drug design targeting various biological pathways.
Biological Research
2.1. Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridines exhibit anticancer properties. Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate may be investigated for its efficacy against specific cancer cell lines due to its structural similarity to known anticancer agents.
2.2. Enzyme Inhibition Studies
The compound can be utilized in enzyme inhibition studies where imidazo[1,2-a]pyridine derivatives have shown promise as inhibitors of various kinases and other enzymes involved in disease progression.
Material Science
3.1. Development of Fluorinated Materials
The incorporation of trifluoromethyl groups makes this compound valuable in materials science, particularly in the development of fluorinated polymers and coatings that exhibit enhanced chemical resistance and thermal stability.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated that imidazo[1,2-a]pyridine derivatives inhibited growth in breast cancer cell lines (Journal of Medicinal Chemistry) |
| Study B | Enzyme Inhibition | Identified potential as a selective inhibitor for specific kinases (Bioorganic & Medicinal Chemistry Letters) |
| Study C | Material Development | Developed a novel fluorinated polymer using trifluoromethylated compounds (Advanced Materials) |
Mechanism of Action
The mechanism of action of ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Imidazo[1,2-a]pyridine derivatives vary widely in substituents and functional groups, which influence their reactivity and applications. Key structural analogues include:
Substituent Effects on Reactivity and Properties
- Iodo vs.
- Trifluoromethyl Groups: The dual -CF₃ groups at positions 2 and 6 increase electron-withdrawing effects, stabilizing the imidazo[1,2-a]pyridine core and enhancing metabolic stability relative to mono-trifluoromethyl analogues like compound 6a .
Biological Activity
Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 1171918-86-7) is a synthetic compound that belongs to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by case studies and research findings.
- Molecular Formula : C₁₂H₇F₆IN₂O₂
- Molecular Weight : 452.1 g/mol
- Melting Point : 167–168 °C
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research suggests that compounds in the imidazo[1,2-a]pyridine class exhibit selective inhibition against Mycobacterium tuberculosis (M. tuberculosis), with minimal activity against other gram-positive and gram-negative pathogens .
Antimycobacterial Activity
A significant study evaluated a series of imidazo[1,2-a]pyridine derivatives for their antimycobacterial properties. The findings indicated that derivatives closely related to this compound demonstrated strong inhibitory effects on M. tuberculosis strains, including multidrug-resistant variants. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.025 to 0.054 μg/mL against drug-susceptible strains .
Table 1: Antimycobacterial Activity of Related Compounds
| Compound | MIC (μg/mL) |
|---|---|
| This compound | TBD |
| Compound A | 0.025 |
| Compound B | 0.036 |
| Compound C | 0.026 |
Anticancer Potential
Beyond its antimycobacterial properties, there is emerging evidence suggesting potential anticancer activity associated with imidazo[1,2-a]pyridine derivatives. Research has indicated that certain analogs can induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways related to cell proliferation and survival .
Case Study: In Vitro Studies
In vitro studies have shown that imidazo[1,2-a]pyridine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, one study reported that a derivative similar to this compound demonstrated significant growth inhibition in tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .
Safety and Toxicology
The safety profile of this compound is critical for its potential therapeutic applications. Preliminary toxicological assessments have indicated that this compound exhibits low acute toxicity in animal models at tested doses (e.g., 100 mg/kg in mice) . However, further detailed toxicological studies are necessary to fully understand its safety profile.
Q & A
What are the established synthetic routes for Ethyl 8-iodo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate, and how do they compare in terms of yield and scalability?
Basic Question
The primary synthetic routes involve substitution reactions and sequential functionalization of the imidazo[1,2-a]pyridine scaffold. For example, trifluoromethyl groups can be introduced via nucleophilic substitution using precursors like 3-chloro-5-(trifluoromethyl)pyridin-2-amine, achieving yields up to 87% under optimized conditions . Ethyl carboxylate groups are typically incorporated through esterification or Friedel-Crafts acylation, with Lewis acids (e.g., AlCl₃) enhancing regioselectivity and purity . Scalability is influenced by solvent choice (e.g., DMF or dichloromethane) and catalytic efficiency, with parallel synthetic setups minimizing side reactions .
How can reaction conditions be systematically optimized to enhance the yield and purity of this compound?
Advanced Question
Optimization strategies include:
- Catalyst Screening : Lewis acids (e.g., ZnCl₂ or FeCl₃) improve electrophilic substitution efficiency, particularly for introducing iodine at the 8-position .
- Temperature Control : Elevated temperatures (e.g., 353 K) in DMF accelerate acylation but require careful monitoring to avoid decomposition .
- Solvent Selection : Polar aprotic solvents enhance solubility of trifluoromethyl intermediates, while non-polar solvents improve crystallization .
- Reaction Monitoring : TLC and ¹H NMR track intermediate formation, ensuring complete conversion and minimizing byproducts .
- Purification : Silica gel chromatography or recrystallization from ethyl acetate/petroleum ether mixtures achieves >98% purity .
What spectroscopic techniques are most effective for characterizing this compound, and how should discrepancies in data be resolved?
Data Analysis Focus
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–9.3 ppm) and confirms ester carbonyl signals (δ ~165 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 469.98) and isotopic patterns for iodine .
- IR Spectroscopy : Identifies carbonyl stretches (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
Discrepancies arise from solvent effects or impurities. Cross-validate with multiple techniques (e.g., compare HRMS with theoretical values) and reference analogous compounds (e.g., ethyl imidazo[1,2-a]pyridine-3-carboxylate derivatives) .
What methodologies are recommended for introducing trifluoromethyl groups at specific positions on the imidazo[1,2-a]pyridine scaffold during synthesis?
Methodological Challenge
Trifluoromethyl groups are best introduced via:
- Halogen Exchange : React 2,3-dichloro-5-(trifluoromethyl)pyridine with ammonia or amines to install trifluoromethyl at the 6-position .
- Electrophilic Substitution : Use trifluoromethylating agents (e.g., Togni’s reagent) under Lewis acid catalysis for regioselective functionalization .
- Post-Functionalization : Iodine at the 8-position allows further cross-coupling (e.g., Suzuki-Miyaura) to introduce additional groups without disrupting trifluoromethyl substituents .
How is this compound utilized in pharmacological research, particularly in kinase inhibition studies?
Advanced Application
This compound’s ethyl carboxylate moiety serves as a key pharmacophore in kinase inhibitors. For example, analogous imidazo[1,2-a]pyridine derivatives (e.g., HS-173) inhibit PI3Kα by binding to the ATP pocket, with IC₅₀ values in the nanomolar range . The iodine and trifluoromethyl groups enhance target affinity and metabolic stability. In vitro studies typically dissolve the compound in DMSO (10 mM stock) for dose-response assays .
In the context of Friedel-Crafts acylation reactions for imidazo[1,2-a]pyridines, how can contradictory reports on catalytic systems be reconciled to achieve reproducible results?
Contradiction Resolution
Discrepancies often stem from substrate electronic effects or solvent polarity. To reconcile results:
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) under standardized conditions .
- Substrate Scope : Evaluate electron-rich vs. electron-deficient substrates; electron-deficient systems may require stronger acids .
- Reaction Monitoring : Use ¹H NMR to detect intermediates and optimize reaction time (e.g., 5–24 hours) to prevent over-acylation .
- Reproducibility : Adopt protocols with >90% yields and minimal byproducts, as described in parallel synthesis libraries .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
